![molecular formula C11H17N3 B3133144 N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine CAS No. 383146-01-8](/img/structure/B3133144.png)
N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine
Overview
Description
Mechanism of Action
N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine's mechanism of action involves the inhibition of PDE5, which is responsible for breaking down cGMP. This leads to an increase in cGMP levels, which causes relaxation of smooth muscle cells and increased blood flow to the penis or lungs. This compound has also been shown to have a vasodilatory effect on the pulmonary vasculature, which is beneficial in the treatment of pulmonary arterial hypertension.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are primarily related to its vasodilatory properties. It causes relaxation of smooth muscle cells and increased blood flow to the penis or lungs, which leads to an erection or improved pulmonary function. This compound has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular events in patients with pulmonary arterial hypertension.
Advantages and Limitations for Lab Experiments
N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine's advantages for lab experiments include its well-established mechanism of action and its wide availability. It has been extensively studied for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension, making it a well-understood drug. However, its limitations include the fact that it is primarily used for clinical applications and may not be suitable for all types of lab experiments.
Future Directions
There are several potential future directions for research on N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine. These include the development of new formulations or delivery methods, the identification of new therapeutic uses, and the exploration of its potential in combination with other drugs. Additionally, there is a need for further research on the long-term effects of this compound use and its potential impact on cardiovascular health. Overall, this compound represents a promising area of research with many potential applications in the field of medicine.
Scientific Research Applications
N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine has been extensively studied for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. It works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). This leads to an increase in cGMP levels, which in turn causes relaxation of smooth muscle cells and increased blood flow to the penis or lungs.
properties
IUPAC Name |
6-methyl-2-propan-2-yl-N-prop-2-enylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-5-6-12-10-7-9(4)13-11(14-10)8(2)3/h5,7-8H,1,6H2,2-4H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZDSPCXSISOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187273 | |
Record name | 6-Methyl-2-(1-methylethyl)-N-2-propen-1-yl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383146-01-8 | |
Record name | 6-Methyl-2-(1-methylethyl)-N-2-propen-1-yl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383146-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(1-methylethyl)-N-2-propen-1-yl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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